2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate
Description
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate is a pyrazolo-pyrimidine derivative characterized by a cyano group at position 3, a methyl group at position 5, and an ethyl acetate ester at position 5. Its structural uniqueness lies in the combination of electron-withdrawing (cyano) and lipophilic (methyl, acetate) substituents, which influence its physicochemical and bioactive properties.
Properties
IUPAC Name |
2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-10(3-4-19-8(2)17)12(18)16-11(15-7)9(5-13)6-14-16/h6,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGATQXUQCYROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques are crucial to scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Often used in substitution reactions to increase reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.
Scientific Research Applications
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pyrazolo[1,5-a]pyrimidine scaffold allows for modular substitution, enabling direct comparisons with analogues differing in functional groups. Key examples include:
Key Observations :
- Lipophilicity : The target compound’s ethyl acetate group balances lipophilicity and metabolic stability, whereas the carboxylic acid derivative is more polar but less membrane-permeable.
- Electronic Effects: The cyano group at position 3 in the target compound and analogues enhances electron deficiency, influencing reactivity in nucleophilic substitution reactions .
Biological Activity
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate (CAS No. 866144-74-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.
The molecular formula for this compound is , with a molecular weight of 248.26 g/mol. Its structure features a pyrazolopyrimidine core, which is known for various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazolo derivatives displayed improved activity against bacterial isolates compared to control groups (IC50 values ranging from 15.62 µg/mL to >50 µg/mL) .
| Compound | Microbial Activity | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Broad-spectrum antibacterial | 15.62 |
| Compound 2 | Antifungal | 15.62 |
| Compound 3 | Moderate activity against Gram-positive bacteria | >50 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has also been investigated. For example, compounds within this class have been found to inhibit key inflammatory pathways, including NF-κB and AP-1 signaling pathways, with IC50 values below 50 µM in cell-based assays . This suggests that these compounds could serve as therapeutic agents in treating inflammatory diseases.
Quorum Sensing Inhibition
Another notable biological activity is the inhibition of quorum sensing in bacteria. This mechanism is crucial for the regulation of virulence factors in pathogenic bacteria. Pyrazolo derivatives have been reported to disrupt quorum sensing pathways, leading to reduced biofilm formation and virulence in bacterial species .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various pyrazolo derivatives demonstrated that compound variants significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
- Inflammation Models : In vivo models assessing the anti-inflammatory effects showed that treatment with pyrazolo derivatives led to a marked reduction in edema and inflammatory markers compared to untreated controls .
Q & A
Q. What are the optimal synthetic routes for 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving pyrazole-pyrimidine core formation followed by functionalization. For example, cyclocondensation of methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters or nitriles under reflux in ethanol or DMF is a common approach . Key steps include:
- Core formation : Reacting 5-aminopyrazole derivatives with ethyl acetoacetate or similar β-keto esters at 80–100°C for 3–6 hours.
- Cyano group introduction : Using malononitrile or cyanoacetamide derivatives in basic conditions (e.g., piperidine catalysis) .
- Ethyl acetate side-chain incorporation : Alkylation with ethyl bromoacetate in the presence of a base like triethylamine .
Purification often involves recrystallization from ethanol or DMF/water mixtures, with yields typically ranging from 70% to 86% .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions and stereochemistry. For pyrazolo-pyrimidine derivatives, characteristic peaks include aromatic protons (δ 6.3–8.0 ppm) and carbonyl carbons (δ 160–180 ppm) .
- Infrared Spectroscopy (IR) : Cyano (C≡N) stretches at ~2200 cm and ester carbonyl (C=O) at ~1700 cm validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) via reverse-phase C18 columns with UV detection at 254 nm .
Q. How is the purity of this compound assessed, and what solvents/systems are recommended for analytical testing?
- Methodological Answer :
- HPLC : Use a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) with a flow rate of 1.0 mL/min .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] ion for CHNO: 276.1086) .
- Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane (3:7) as eluent for rapid purity checks .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:
- Reaction path search : Identify intermediates and energy barriers for cyclocondensation steps using software like Gaussian or ORCA .
- Solvent optimization : COSMO-RS simulations select solvents (e.g., ethanol vs. DMF) based on solvation energy and reaction yield .
- Machine learning : Train models on existing pyrazolo-pyrimidine synthesis data to predict optimal temperature, catalyst, and reaction time .
Q. How to resolve contradictions in spectral data reported for this compound across studies?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR/IR data with X-ray crystallography (if single crystals are obtainable) .
- Isotopic labeling : Use N-labeled precursors to clarify ambiguous nitrogen environments in the pyrimidine ring .
- Computational NMR prediction : Tools like ACD/Labs or ChemDraw simulate C shifts to match experimental data .
Q. What mechanistic insights explain the reactivity of this compound under acidic or basic conditions?
- Methodological Answer :
- pH-dependent stability : Monitor degradation via HPLC under varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH). The ester group is prone to hydrolysis under basic conditions, while the cyano group may hydrolyze to amides in strong acids .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates of hydrolysis or ring-opening at 25–50°C .
- DFT analysis : Calculate charge distribution on the pyrimidine ring to predict nucleophilic/electrophilic attack sites .
Q. How to design derivatives of this compound for targeted bioactivity studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the ethyl acetate group with bulkier esters (e.g., tert-butyl) to enhance lipophilicity or the cyano group with nitro for electron-withdrawing effects .
- Fragment-based drug design : Use molecular docking (AutoDock Vina) to screen derivatives against protein targets (e.g., kinase enzymes) .
- Parallel synthesis : Employ a 96-well plate format with automated liquid handlers to synthesize and test 10–20 analogs simultaneously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
